N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride

Catalog No.
S15854689
CAS No.
M.F
C16H21ClN2O3
M. Wt
324.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine...

Product Name

N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride

IUPAC Name

N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridin-4-amine;hydrochloride

Molecular Formula

C16H21ClN2O3

Molecular Weight

324.80 g/mol

InChI

InChI=1S/C16H20N2O3.ClH/c1-18(13-5-7-17-8-6-13)11-12-9-14(19-2)16(21-4)15(10-12)20-3;/h5-10H,11H2,1-4H3;1H

InChI Key

BDAYFYMMNSHTSW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=C(C(=C1)OC)OC)OC)C2=CC=NC=C2.Cl

N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride is a chemical compound characterized by its complex molecular structure. It has the molecular formula C16H20N2O3C_{16}H_{20}N_{2}O_{3} and a molecular weight of approximately 288.34 g/mol . The compound features a pyridine ring substituted with a methyl group and a benzyl moiety that is further substituted with three methoxy groups. This unique structure contributes to its potential biological activities and applications in various fields.

The chemical reactivity of N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride can be understood through its functional groups. The amine group can participate in nucleophilic substitution reactions, while the methoxy groups can undergo demethylation under certain conditions. The hydrochloride form of the compound indicates that it can form salts with acids, enhancing its solubility and stability in various solvents.

Research into the biological activity of N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride has indicated potential pharmacological properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. This suggests that N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride may exhibit psychoactive effects or influence mood regulation.

The synthesis of N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride typically involves several steps:

  • Formation of the Benzylamine: Starting from 3,4,5-trimethoxybenzaldehyde, a reductive amination reaction can be performed with methylamine to yield N-Methyl-3,4,5-trimethoxybenzylamine.
  • Pyridine Substitution: The next step involves reacting this intermediate with pyridine-4-carboxaldehyde in the presence of an acid catalyst to form the desired product.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt is obtained by treating the free base with hydrochloric acid.

These synthetic routes allow for the efficient production of the compound while maintaining high purity levels.

N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride has potential applications in pharmaceutical research due to its possible neuropharmacological effects. It may serve as a lead compound for developing new antidepressants or other psychoactive medications. Additionally, its unique structure could make it useful in studying receptor interactions or as a probe in biochemical assays.

Studies exploring the interactions of N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride with various biological targets are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with serotonin receptors and potentially influence dopaminergic pathways. Further research is needed to elucidate these interactions and their implications for therapeutic use.

Several compounds share structural similarities with N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-Methyl-3,4-dimethoxybenzylamineContains two methoxy groups on the benzyl ringLacks the pyridine moiety
1-(3,4-Dimethoxyphenyl)-N-methylpiperidinePiperidine ring instead of pyridineExhibits different pharmacological properties
2-(3,4-Dimethoxyphenyl)-N-methylacetamideAcetamide functional groupDifferent mechanism of action due to acetamide group

These compounds highlight the structural diversity within this class of molecules and underscore the unique attributes of N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride that may contribute to its distinct biological activities.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

324.1240702 g/mol

Monoisotopic Mass

324.1240702 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

Explore Compound Types